

Analytical standards and reference materials for Phosmet analysis

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Compound of Interest

Compound Name: *Phosmet*

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Analytical Standards and Protocols for Phosmet Analysis

Introduction

Phosmet is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests on fruit trees, vines, and ornamental plants.[1] Its mode of action involves the inhibition of the enzyme acetylcholinesterase, which is critical for nerve function in insects. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Phosmet** in food and agricultural products, necessitating accurate and reliable analytical methods for its detection and quantification.[1] This document provides an overview of available analytical standards and detailed protocols for the analysis of **Phosmet** residues in various matrices.

Analytical Standards & Reference Materials

The accuracy of any quantitative analysis heavily relies on the quality of the reference materials used for calibration and control. Certified Reference Materials (CRMs) are essential for method validation, ensuring traceability and comparability of results. Several suppliers provide high-purity **Phosmet** standards, including its metabolite, **Phosmet** oxon.

Key considerations when selecting a reference standard include:

- Certification: Standards should ideally be certified under ISO 17034 and produced by a laboratory accredited to ISO/IEC 17025.[2][3]
- Purity: High purity (typically >95%) is crucial for accurate calibration.[4]
- Documentation: A Certificate of Analysis (CoA) should accompany the standard, detailing the certified concentration, uncertainty, expiry date, and storage conditions.[2][5]
- Form: Standards are available as neat materials (crystalline solid) or in solution with a specified solvent like acetonitrile or acetone.[1][4]

The following table summarizes a selection of commercially available **Phosmet** reference materials.

Product Name	CAS Number	Form	Supplier	Certification
Phosmet	732-11-6	Neat Solid (100mg)	Sigma-Aldrich (TraceCERT®)	ISO/IEC 17025, ISO 17034
Phosmet	732-11-6	Neat Solid (50mg, 100mg)	HPC Standards	ISO 17034
Phosmet in Acetonitrile	732-11-6	Solution (100 µg/mL)	HPC Standards	ISO 17034
Phosmet in Acetonitrile	732-11-6	Solution	NSI	Gravimetric and/or Volumetric
Phosmet oxon	3735-33-9	Neat Solid / Solution	WITEGA Laboratorien	Certificate of Analysis
D6-Phosmet (Isotope Labeled)	2083623-41-8	Neat Solid / Solution	HPC Standards	Certificate of Analysis

Application Note: Phosmet Residue Analysis in Agricultural Produce

This section details a protocol for the determination of **Phosmet** residues in complex food matrices, such as fruits and vegetables, using the widely adopted QuEChERS sample preparation method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined process for extracting and cleaning up pesticide residues from food samples.^[6]^[7]^[8] The procedure involves an initial extraction with acetonitrile, followed by a salting-out step to partition the phases. A subsequent dispersive solid-phase extraction (d-SPE) step is used to remove interfering matrix components before instrumental analysis.^[7]^[9] Detection and quantification are achieved by GC-MS/MS, which offers high selectivity and sensitivity.^[10]

Experimental Workflow Diagram

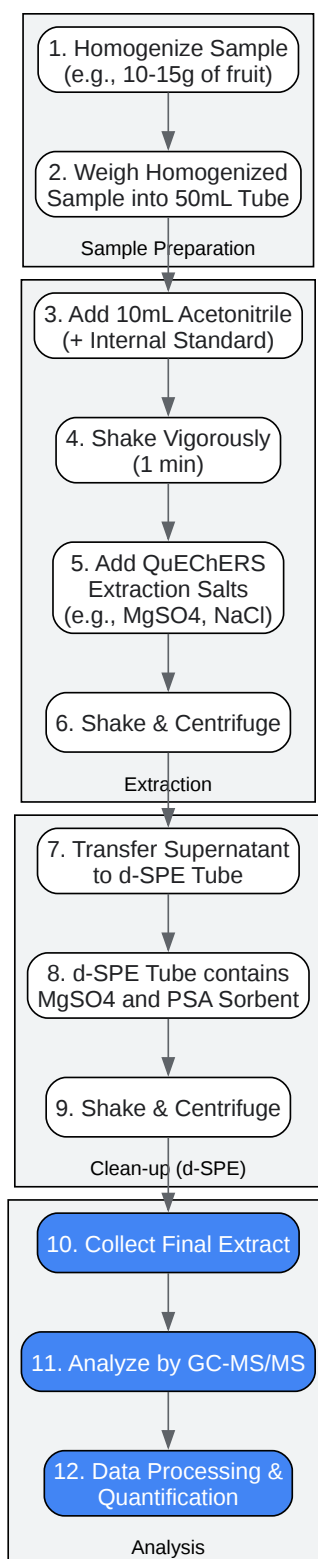


Figure 1. General QuEChERS Workflow for Phosmet Analysis.

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Caption: General QuEChERS Workflow for **Phosmet** Analysis.

Protocol: QuEChERS AOAC 2007.01 Method

1. Sample Preparation & Extraction:

- Homogenize a representative sample of the agricultural product (e.g., apple, peach).[\[6\]](#)
- Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- Add 15 mL of 1% acetic acid in acetonitrile.
- If required, add an appropriate internal standard.
- Cap the tube and shake vigorously for 1 minute.
- Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO_4) and 1.5 g of anhydrous sodium acetate (NaOAc).
- Immediately shake for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge the tube at ≥ 1500 rcf for 1 minute. The upper layer is the acetonitrile extract.

2. Dispersive SPE (d-SPE) Cleanup:

- Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE cleanup tube. The tube should contain 150 mg anhydrous MgSO_4 and 50 mg Primary Secondary Amine (PSA) sorbent.
- Cap the tube and shake vigorously for 30 seconds.
- Centrifuge at ≥ 1500 rcf for 1 minute.
- The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis. For GC analysis, a solvent exchange to acetone/hexane may be performed, and an analyte protectant may be added.[\[10\]](#)

Instrumental Analysis: GC-MS/MS

- System: Gas Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Thermo Scientific TSQ Quantum GC).[\[10\]](#)

- Injection: 1 μ L, splitless injection.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Column: Low-polarity column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., Thermo Scientific TraceGOLD TG-5SilMS).[11]
- Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 5 °C/min, and finally ramp to 300 °C at 20 °C/min, hold for 5 min.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

Phosmet MRM Transitions (Example):

Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
160.01	77.01	133.01	20 / 15

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.[10]

Application Note: Phosmet Analysis in Environmental Samples (Air)

This section provides a protocol for the determination of **Phosmet** in air samples collected on sorbent tubes, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

Air samples are collected by drawing a known volume of air through a sorbent tube (e.g., XAD-2 resin). The trapped **Phosmet** is then desorbed from the sorbent using a suitable solvent like acetonitrile. The resulting extract is analyzed directly by LC-MS/MS, which provides excellent sensitivity and is well-suited for polar and thermally labile compounds.[12][13]

Acetylcholinesterase Inhibition Pathway

Phosmet, like other organophosphates, exerts its toxic effect by inhibiting the acetylcholinesterase (AChE) enzyme. This diagram illustrates the mechanism.

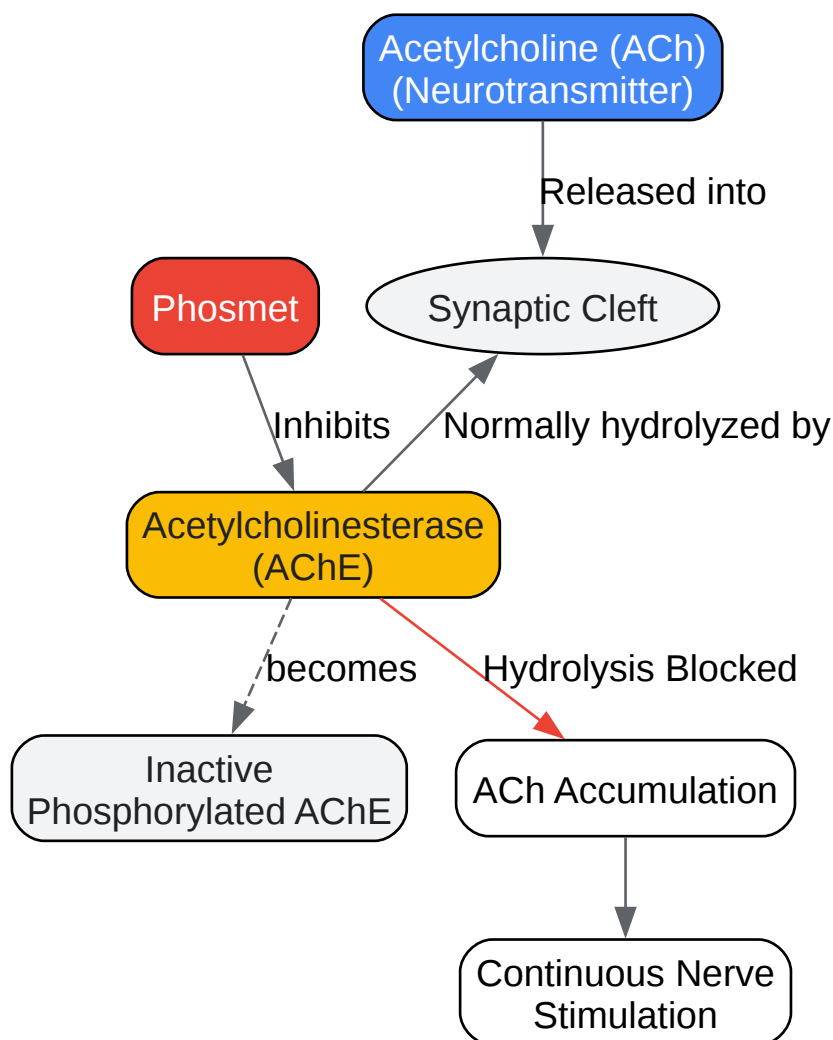


Figure 2. Phosmet's Mechanism of Action.

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Caption: **Phosmet**'s Mechanism of Action.

Protocol: Air Sample Analysis by LC-MS/MS

1. Sample Preparation (Desorption):

- Transfer the XAD-2 resin from the collection tube to a 2 mL polypropylene centrifuge tube.

- Add 1 mL of desorption solution (e.g., acetonitrile containing stable-isotope labeled internal standards).[12][13]
- Sonicate the tube in an ultrasonic bath for a specified time (e.g., 30 minutes) to facilitate desorption.
- Centrifuge the sample.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. No further cleanup is typically required.[12][13]

Instrumental Analysis: LC-MS/MS

- System: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 6410 LC-MS/MS System).[12]
- Column: C18 reverse-phase column (e.g., Gemini, 3 μ C18 110A, 150 x 2.00 mm).[12]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute **Phosmet**, followed by re-equilibration.
- Flow Rate: 0.2-0.4 mL/min.
- Ion Source: Electrospray Ionization, Positive Mode (ESI+).[12]
- MS/MS Detection: Dynamic Multiple Reaction Monitoring (dMRM) mode.[14]

Phosmet MRM Transitions (Example):

Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
318.0	160.0	133.0

Note: Specific ions and instrument parameters should be optimized based on the system in use.[12]

Method Performance Data

The following tables summarize typical method validation parameters for **Phosmet** analysis.

Table 1: GC-MS/MS Performance in Food Matrices

Matrix	Fortification Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Apple	0.10	80	10
Green Onion	0.10	96	8
Cabbage	0.10	99	7
Mushroom	0.10	72	12

(Data derived from representative performance of organophosphate analysis methods)[15][16]

Table 2: LC-MS/MS Performance in Air Sampling Media

Analyte	Fortification Level (ng/sample)	Mean Recovery (%)	Coefficient of Variation (CV, %)	LOD (ng/sample)	LOQ (ng/sample)
Phosmet	5	96.0	14.0	0.21	0.70
Phosmet	50	98.2	3.5	0.21	0.70
Phosmet	1000	99.4	1.9	0.21	0.70

(Data derived from Washington State Department of Health, Laboratory Analytical Report)[12]

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